Home > Products > Building Blocks P4761 > hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one
hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one - 109814-50-8

hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one

Catalog Number: EVT-397386
CAS Number: 109814-50-8
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications in Various Fields

Cardiovascular Therapeutics

The compounds synthesized and evaluated in these studies have shown potential as cardiovascular therapeutics. The first paper indicates that certain derivatives have hypotensive and adrenergic-receptor blocking activities, suggesting their use in managing high blood pressure1. The second paper elaborates on the antihypertensive effects of related compounds, with some being developed as coronary vasodilators and for treating angina pectoris2. The third paper's findings on platelet aggregation inhibition and hypotensive action point towards applications in preventing thrombosis and managing hypertension3.

Drug Development

The research into these compounds has led to the development of new drugs. For instance, one of the compounds from the second paper is under development as a drug for coronary vasodilation and angina pectoris treatment2. The detailed pharmacological evaluation of these compounds provides a foundation for further drug development and optimization.

Case Studies

While the provided papers do not detail specific case studies, they do report on the pharmacological effects observed in animal models. For example, the antihypertensive activity was tested in spontaneously hypertensive rats, and the platelet aggregation inhibiting action was observed in human platelets in vitro and rat platelets ex vivo23. These studies serve as preliminary case studies that demonstrate the efficacy of the compounds in biological systems, paving the way for clinical trials and therapeutic applications.

Classification

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is classified as a heterocyclic compound, specifically belonging to the category of bicyclic nitrogen-containing compounds. It is often studied for its applications in organic synthesis and medicinal chemistry, particularly in the development of new therapeutic agents .

Synthesis Analysis

Synthetic Routes

The synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one typically involves several key steps, primarily focusing on the construction of the pyrido[1,2-a]pyrazine ring system. Common synthetic methods include:

  • Intramolecular Cyclization: This method often employs amino keto esters or unsaturated amino esters as starting materials. The cyclization can be facilitated by acidic or basic catalysts to promote the formation of the bicyclic structure.
  • Condensation Reactions: Another approach involves the condensation of 1,2-diamines with keto acids or their derivatives. This reaction also requires specific catalysts to enhance yield and selectivity .

Reaction Conditions

Typical reaction conditions for synthesizing Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one include:

  • Temperature: Reactions are often conducted at elevated temperatures (e.g., 110 °C).
  • Atmosphere: An inert atmosphere (e.g., nitrogen) is usually maintained to prevent oxidation.
  • Solvents: Common solvents include dimethylformamide (DMF) or other polar aprotic solvents that facilitate solubility and reaction efficiency .
Molecular Structure Analysis

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one features a fused bicyclic structure that includes multiple nitrogen atoms within its framework. The molecular formula can be represented as C8H10N2OC_8H_{10}N_2O, indicating the presence of two nitrogen atoms and one oxygen atom in addition to carbon and hydrogen.

Structural Data

Key structural characteristics include:

  • Bond Lengths: The bond lengths between carbon-nitrogen and carbon-carbon atoms are consistent with typical values observed in saturated heterocycles.
  • Angles: The angles around the nitrogen atoms reflect sp³ hybridization, contributing to the compound's stability.
  • Crystallography: Crystallographic studies have provided detailed insights into its three-dimensional arrangement, revealing how substituents influence molecular interactions .
Chemical Reactions Analysis

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one can participate in various chemical reactions:

Types of Reactions

  1. Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
  2. Reduction: Reduction reactions can yield dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions can introduce functional groups into the pyrido[1,2-a]pyrazine ring under acidic or basic conditions .

Major Products Formed

The products formed from these reactions depend on specific reagents and conditions used. For example:

  • Oxidation may yield N-oxides.
  • Reduction can produce alcohols or amines depending on the starting materials and reaction conditions .
Mechanism of Action

The mechanism of action for Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one involves its interaction with biological targets such as enzymes or receptors. Research indicates that this compound exhibits anticancer potential through dose-dependent effects on cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells.

Biological Interactions

The compound may modulate enzyme activity by binding to active sites or altering conformational states, leading to changes in metabolic pathways relevant to disease processes .

Physical and Chemical Properties Analysis

Physical Properties

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is typically a solid at room temperature with specific melting points that vary based on purity and crystallization methods.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar solvents such as water and ethanol.
  • Stability: Exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents.

Relevant Data

Quantitative data regarding melting point, boiling point, and solubility parameters are essential for practical applications in laboratory settings .

Applications

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one has diverse applications across various scientific fields:

Scientific Research

  • Chemistry: Serves as a versatile intermediate in organic synthesis.
  • Biology: Used in studies related to enzyme mechanisms and biological pathways.

Medicine

The compound shows promise as an anti-inflammatory and anticancer agent, making it a candidate for further drug development targeting specific diseases.

Industry

In industrial applications, it is employed in the production of specialty chemicals and materials due to its unique properties .

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Stereochemical Configuration

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one represents a bicyclic heterocyclic system featuring a piperazine ring fused to a piperidone scaffold. According to IUPAC conventions, its systematic name is octahydro-4H-pyrido[1,2-a]pyrazin-4-one, reflecting the saturation state and ketone position [1] [2]. The stereochemistry at chiral centers significantly influences its three-dimensional conformation. The parent compound lacks defined chiral centers, but stereoisomeric forms arise upon substitution. For example, the (S)-enantiomer of hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one (CAS# 248914-28-5) is designated as (S)-hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one using Cahn-Ingold-Prelog rules, with the stereocenter typically at the fused ring junction [6]. The SMILES notation for this enantiomer is O=C1CNC[C@@]2([H])N1CCCC2, explicitly indicating the S-configuration [6].

  • Table 1: Nomenclature and Stereochemical Descriptors
    CompoundCAS Registry No.Stereochemical DesignationSMILES Notation
    Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-oneN/ARacemicO=C1CNCC2N1CCCC2
    (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one248914-28-5(S)O=C1CNC[C@@]2([H])N1CCCC2
    Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione37043-04-2N/A (symmetric)O=C(NC1)C(CCCC2)N2C1=O

The stereochemical assignment directly impacts physicochemical properties. For instance, the (S)-enantiomer may exhibit distinct chiroptical behavior or biological interactions due to its handedness. Computational modeling suggests that substituents at C(1) or C(6) can lock the molecule into specific conformers (e.g., boat or chair), influencing hydrogen-bonding capacity and dipole orientation [7] .

X-ray Crystallography and Absolute Configuration Determination

X-ray crystallography provides unambiguous evidence for the three-dimensional structure and absolute configuration of substituted derivatives. Although crystallographic data for the unsubstituted parent compound is limited in the search results, studies on closely related analogues like 2,11-dimethyl-7,8,9,10,10a,11-hexahydropyrido[1,2-b][1,2]benzothiazine 5,5-dioxide demonstrate the power of this technique. In such structures, crystallographic analysis confirmed an R configuration at C(10a) and S at C(11), revealing configurational inversion during synthesis [3].

For the (S)-enantiomer of hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one, chiroptical methods (VCD, ECD) are employed for absolute configuration determination. These techniques correlate spectroscopic signatures with stereochemistry:

  • Vibrational Circular Dichroism (VCD): Resolves relative configurations at milligram scales without prior stereochemical knowledge by comparing experimental and DFT-simulated spectra [9].
  • Electronic Circular Dichroism (ECD): Requires supplementary NMR data to establish relative configuration before assigning absolute stereochemistry via Cotton effects [9].

In bicyclic systems like pyrido[1,2-a]pyrazinones, ring fusion geometry (cis vs. trans) is critical. For example, hyperaspine alkaloid adopts a cis-fused conformation to avoid destabilizing dipole-dipole interactions between bridgehead nitrogen and oxygen atoms [3]. Such conformational preferences are quantifiable via X-ray-derived torsion angles and distance measurements.

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are pivotal for structural verification and conformational analysis. The proton NMR spectrum of hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one reveals distinct signals for methylene groups adjacent to carbonyl and nitrogen atoms [1] [5]:

  • Carbonyl-adjacent CH₂ (C3): δ 3.40–3.70 ppm (t, 2H)
  • Piperazinyl CH₂ (C9): δ 2.80–3.20 ppm (m, 2H)
  • Piperidinyl CH₂ (C7): δ 1.60–2.20 ppm (m, 4H)

Substituted derivatives exhibit predictable shifts. For example, the hydrochloride salt (C₈H₁₅ClN₂O) shows downfield shifting of N-proximal methylenes due to protonation (δ 3.90–4.10 ppm) [5]. 13C NMR identifies the carbonyl carbon at ~165–170 ppm and ring carbons at 25–55 ppm [6]. Conformational dynamics are detectable via VT-NMR: Nitrogen inversion in perhydropyrido[1,2-b][1,2]oxazines causes signal coalescence, resolving into distinct trans/cis-fused conformer signals at elevated temperatures [3].

Infrared Spectroscopy

The IR spectrum features a strong carbonyl stretch at ~1640–1680 cm⁻¹ (amide C=O). Bohlmann bands (2750–2810 cm⁻¹) appear in trans-fused conformers due to axial C-H bonds adjacent to nitrogen, as observed in 3-methylperhydropyrido[1,2-c][1,3]oxazine [3]. These bands are absent in cis-fused systems, making IR a rapid conformational screening tool.

Mass Spectrometry

Electron ionization (EI-MS) of the compound shows a molecular ion peak at m/z 154.21 [M]⁺, consistent with C₈H₁₄N₂O. Fragmentation proceeds via α-cleavage to the carbonyl or nitrogen, yielding ions at m/z 97 (loss of C₂H₄N) and m/z 83 (loss of C₃H₆N) [6]. High-resolution MS confirms the molecular formula with an error margin of <5 ppm.

  • Table 2: Key Spectroscopic Signatures
    TechniqueKey FeaturesStructural Information
    ¹H NMRδ 1.60–2.20 (m, 4H), 2.80–3.20 (m, 2H), 3.40–3.70 (t, 2H)Methylene envelope; ring fusion conformation
    13C NMRδ 165–170 (C=O), 45–55 (N-CH₂), 25–40 (ring CH₂), 20–25 (ring CH₂)Carbonyl type; hybridization states
    IR1640–1680 cm⁻¹ (νC=O), 2750–2810 cm⁻¹ (Bohlmann bands, trans-fused only)Carbonyl presence; trans vs. cis ring fusion
    MSm/z 154.21 [M]⁺, 97 [M-C₂H₄N]⁺, 83 [M-C₃H₆N]⁺Molecular mass; fragmentation pathways

Comparative Analysis with Structural Analogues (Pyrazinones, Pyridopyrazines)

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one belongs to a broader class of diazabicyclic scaffolds with distinct pharmacological profiles. Key comparisons include:

Pyrazin-2(1H)-ones

  • Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione (CAS# 37043-04-2) features two carbonyl groups, increasing polarity (LogP ≈ -1.4) and enabling intermolecular hydrogen-bonding networks [4]. This contrasts with the monoketone’s moderate lipophilicity (LogP ≈ 0.5–1.0).
  • Bioisosteric replacement potential: Pyrazinediones serve as carboxylate bioisosteres in drug design due to similar pKa values (8–10) and charge distribution [4] .

Saturated Pyridopyrazines

  • Perhydropyrido[1,2-a]pyrazines lack the C4 carbonyl, reducing electrophilicity and enhancing basicity (pKa ~9–10). This facilitates salt formation (e.g., hydrochlorides, CAS# 1263378-28-4) for improved solubility [5].
  • Conformational rigidity: Benzannulated analogues like hexahydro-1H-pyrido[1,2-a]quinolines exhibit restricted rotation due to planar aromatic rings, altering binding site complementarity in CNS agents [7].

Pharmacologically Active Analogues

  • Quinolone Antibiotics: Pyrido[1,2-a]pyrazinone derivatives underpin third-generation quinolones (e.g., ofloxacin). The ketone oxygen and protonatable nitrogen are critical for DNA gyrase binding [3].
  • CNS Agents: Hexahydropyrido[1,2-a]quinolines demonstrate sedative and analgesic effects via σ-receptor modulation, contingent on stereochemistry and N-substitution [7].

  • Table 3: Structural and Functional Comparison of Analogues

    ScaffoldKey Structural FeaturePhysicochemical ImpactBioactivity Relevance
    Pyrido[1,2-a]pyrazin-4-one (core)Monoketone, tertiary amineModerate LogP; H-bond acceptorVersatile intermediate for CNS drugs
    Pyrido[1,2-a]pyrazine-1,4-dioneDicarbonyl systemLow LogP; dual H-bond acceptor/donorCarboxylate bioisostere
    Perhydropyrido[1,2-a]pyrazineNo carbonyl; basic tertiary amineHigh basicity; salt formationPrecursor for cationic drugs
    Hexahydro-1H-pyrido[1,2-a]quinolineBenzannulated ringEnhanced rigidity; π-π stackingσ-Receptor binding (CNS modulation)

The core scaffold’s versatility stems from its protonation adaptability (tertiary nitrogen pKa ~7–8) and conformational flexibility, allowing optimization for blood-brain barrier penetration or aqueous solubility. In contrast, pyrido[1,2-c]pyrimidines enforce planarization, limiting their utility in transmembrane targets [3] [7].

Properties

CAS Number

109814-50-8

Product Name

hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one

IUPAC Name

1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-4-one

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c11-8-6-9-5-7-3-1-2-4-10(7)8/h7,9H,1-6H2

InChI Key

DPTQSVONRGAROK-UHFFFAOYSA-N

SMILES

C1CCN2C(C1)CNCC2=O

Canonical SMILES

C1CCN2C(C1)CNCC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.